molecular formula C19H13ClFN5OS B2658222 1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863458-31-5

1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2658222
CAS No.: 863458-31-5
M. Wt: 413.86
InChI Key: LLLNQQRTWXUFQI-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone” is a heterocyclic compound that contains a triazole and a pyrimidine ring . These types of compounds are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of pyrazolo[3,4-d]pyrimidines were synthesized via an ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . Another study reported the synthesis of benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring and a pyrimidine ring . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

While specific chemical reactions involving this exact compound are not available, similar compounds have been reported to undergo various chemical reactions . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Synthetic Methods and Chemical Reactions

The development of synthetic methods for triazole and pyrimidine derivatives, including compounds with similar structures, is crucial for exploring their potential applications. One study described the synthesis and stereochemistry of Voriconazole, a broad-spectrum triazole antifungal agent, highlighting the importance of controlling stereochemistry in drug development (Butters et al., 2001). Another research highlighted the reaction of active methylene compounds with specific heterocycles, producing derivatives that could be precursors to various biologically active molecules (Shibuya, 1984).

Mechanisms of Action and Biological Activities

Compounds from the triazolopyrimidine family have been studied for their unique mechanisms of action in cancer therapy, demonstrating the ability to inhibit tubulin polymerization, a novel approach differing from that of traditional chemotherapy agents (Zhang et al., 2007). Another study on thiazolopyrimidine derivatives reported significant antitumor activities, offering insights into the potential therapeutic applications of these compounds (Becan et al., 2008).

Antimicrobial and Antimalarial Activities

Research into the antimicrobial properties of heterocyclic compounds, including triazolopyrimidines, has shown promising results against various pathogens. One study detailed the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives with significant antimicrobial efficacy, suggesting potential applications in combating infectious diseases (Liu et al., 2012). Additionally, certain triazolopyrimidines have demonstrated antimalarial effects, underscoring their potential in developing new treatments for malaria (Werbel et al., 1973).

Future Directions

The future directions for this compound could involve further synthesis of similar libraries with other substituents to explore their potential biological activities . Additionally, further investigations into the compound’s mechanism of action, safety profile, and pharmacokinetic properties could be beneficial .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-14-5-3-13(4-6-14)16(27)10-28-19-17-18(22-11-23-19)26(25-24-17)9-12-1-7-15(21)8-2-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLNQQRTWXUFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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